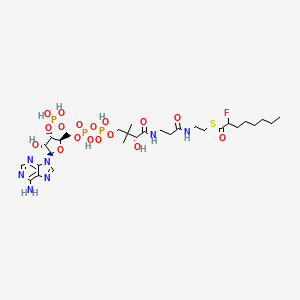

2-Fluorooctanoyl-CoA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

149542-22-3 |

|---|---|

Molekularformel |

C29H49FN7O17P3S |

Molekulargewicht |

911.7 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-fluorooctanethioate |

InChI |

InChI=1S/C29H49FN7O17P3S/c1-4-5-6-7-8-17(30)28(42)58-12-11-32-19(38)9-10-33-26(41)23(40)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-22(53-55(43,44)45)21(39)27(52-18)37-16-36-20-24(31)34-15-35-25(20)37/h15-18,21-23,27,39-40H,4-14H2,1-3H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t17?,18-,21-,22-,23+,27-/m1/s1 |

InChI-Schlüssel |

NLNZPKJACJFNFU-PMDCUQHOSA-N |

Synonyme |

2-fluorooctanoyl-coenzyme A |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2-Fluorooctanoyl-CoA: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 2-Fluorooctanoyl-CoA, a fluorinated derivative of the endogenous medium-chain fatty acyl-CoA, octanoyl-CoA. While direct experimental data on this compound is limited, this document extrapolates its chemical structure, physicochemical properties, and potential biological activities based on the known characteristics of related compounds. This guide is intended for researchers, scientists, and professionals in drug development interested in the potential therapeutic and research applications of fluorinated fatty acid analogues. We discuss its putative synthesis, expected metabolic fate, and potential as a modulator of fatty acid oxidation, supported by detailed hypothetical experimental protocols and pathway diagrams.

Introduction

Fatty acid metabolism is a cornerstone of cellular energy homeostasis, and its dysregulation is implicated in numerous diseases, including metabolic syndrome, cardiovascular disorders, and cancer. Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in fatty acid metabolism, serving as substrates for beta-oxidation and lipid synthesis. The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.

This compound is the alpha-fluorinated analogue of octanoyl-CoA, a key substrate for medium-chain acyl-CoA dehydrogenase (MCAD) in the mitochondrial beta-oxidation spiral. The strategic placement of a highly electronegative fluorine atom at the C-2 position is expected to significantly alter the chemical reactivity and biological activity of the parent molecule. This guide aims to provide a foundational understanding of this compound, stimulating further research into its properties and applications.

Chemical Structure and Properties

The chemical structure of this compound consists of an octanoyl chain with a fluorine atom at the alpha-position, linked to Coenzyme A via a thioester bond. Based on the structure of octanoyl-CoA and the addition of a fluorine atom, the following properties are predicted.

Data Presentation: Physicochemical Properties

| Property | Octanoyl-CoA | This compound (Predicted) | Data Source/Justification |

| Molecular Formula | C₂₉H₅₀N₇O₁₇P₃S | C₂₉H₄₉FN₇O₁₇P₃S | [1][2], Based on adding F and removing H. |

| Molecular Weight | 893.73 g/mol | 911.72 g/mol | [1][2], Calculated based on formula. |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-fluorooctanethioate | [1], Nomenclature based on standard rules. |

| Solubility | Soluble in water | Expected to have slightly reduced water solubility and increased lipophilicity compared to octanoyl-CoA. | [3][4][5] |

| Chemical Stability | Stable under standard conditions. The thioester bond is subject to hydrolysis. | The C-F bond is highly stable. The presence of fluorine may influence the stability of the thioester bond. | General chemical principles. |

Potential Biological Role and Mechanism of Action

It is hypothesized that this compound acts as a modulator of mitochondrial fatty acid beta-oxidation. The introduction of a fluorine atom at the C-2 position, adjacent to the thioester linkage, is expected to have profound effects on its interaction with key metabolic enzymes.

Octanoyl-CoA is a primary substrate for medium-chain acyl-CoA dehydrogenase (MCAD), the first enzyme in the beta-oxidation of medium-chain fatty acids. This enzyme catalyzes the alpha,beta-dehydrogenation of the acyl-CoA thioester. The high electronegativity of the fluorine atom in this compound is predicted to destabilize the formation of the transient enolate intermediate required for this dehydrogenation step, potentially leading to inhibition of MCAD.

Furthermore, if this compound is turned over by MCAD, the subsequent steps of beta-oxidation could also be affected. The downstream enzyme, enoyl-CoA hydratase, may have altered activity towards a fluorinated substrate.

Signaling Pathway Diagram: Hypothetical Interaction with Beta-Oxidation

Caption: Hypothetical modulation of fatty acid beta-oxidation by this compound.

Experimental Protocols

Due to the lack of specific literature on this compound, the following protocols are adapted from established methods for the synthesis and analysis of other fatty acyl-CoAs.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from 2-fluorooctanoic acid.

Workflow Diagram: Synthesis of this compound

Caption: Proposed workflow for the chemical synthesis of this compound.

Methodology:

-

Activation of 2-Fluorooctanoic Acid: 2-Fluorooctanoic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an anhydrous organic solvent (e.g., dichloromethane or tetrahydrofuran) to form the 2-fluorooctanoyl-NHS ester. The reaction is typically stirred at room temperature for several hours.

-

Coupling with Coenzyme A: The activated 2-fluorooctanoyl-NHS ester is then added to a solution of Coenzyme A (trilithium salt) in an aqueous buffer (e.g., sodium bicarbonate buffer, pH 8.0). The reaction mixture is stirred at room temperature, and the progress is monitored by reverse-phase high-performance liquid chromatography (HPLC).

-

Purification: The final product, this compound, is purified from the reaction mixture using preparative reverse-phase HPLC with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid.

-

Characterization: The purified product should be characterized by mass spectrometry to confirm its molecular weight and by NMR spectroscopy to verify its structure.

In Vitro Assay for MCAD Inhibition

This protocol describes a spectrophotometric assay to evaluate the inhibitory potential of this compound on medium-chain acyl-CoA dehydrogenase (MCAD) activity.[6]

Methodology:

-

Reagents and Buffers:

-

Assay Buffer: 100 mM potassium phosphate, pH 7.6, containing 0.2 mM EDTA.

-

MCAD enzyme (purified).

-

Electron Acceptor: Phenazine methosulfate (PMS) or ferrocenium hexafluorophosphate.[7]

-

Final Electron Acceptor: 2,6-Dichlorophenolindophenol (DCPIP).

-

Substrate: Octanoyl-CoA.

-

Inhibitor: this compound.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate or a cuvette at a constant temperature (e.g., 30°C).

-

The reaction mixture contains the assay buffer, DCPIP, PMS, and the MCAD enzyme.

-

To test for inhibition, varying concentrations of this compound are pre-incubated with the enzyme for a defined period.

-

The reaction is initiated by the addition of the substrate, octanoyl-CoA.

-

The reduction of DCPIP is monitored by the decrease in absorbance at 600 nm over time.

-

-

Data Analysis:

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound represents an intriguing molecular probe and potential therapeutic agent for modulating fatty acid metabolism. Based on established principles of medicinal chemistry and enzymology, it is predicted to be an inhibitor of medium-chain acyl-CoA dehydrogenase. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this compound.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough in vitro characterization of its effects on MCAD and other enzymes of the beta-oxidation pathway. Subsequent studies in cell-based models and in vivo will be crucial to elucidate its metabolic fate and its overall impact on cellular energy metabolism. The insights gained from such studies could pave the way for the development of novel therapeutics for metabolic diseases.

References

- 1. Octanoyl-coa | C29H50N7O17P3S | CID 445344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octanoyl-CoA - Wikipedia [en.wikipedia.org]

- 3. ymdb.ca [ymdb.ca]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic diagnosis of medium-chain acyl-CoA dehydrogenase deficiency by detecting 2-octenoyl-CoA production using high-performance liquid chromatography: a practical confirmatory test for tandem mass spectrometry newborn screening in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Application of 2-Fluorooctanoyl-CoA for Metabolic Investigations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorooctanoyl-CoA is a valuable molecular tool for the investigation of fatty acid metabolism. Its structural similarity to the endogenous octanoyl-CoA, combined with the unique properties of the fluorine atom at the α-position, allows it to serve as a probe and potential inhibitor of key metabolic pathways, particularly mitochondrial β-oxidation. This technical guide provides a comprehensive overview of the synthesis of this compound, its characterization, and its application in metabolic studies, drawing upon established methodologies for similar short-chain acyl-CoA analogs. Detailed experimental protocols, quantitative data from analogous syntheses, and visualizations of the relevant biochemical pathways are presented to facilitate its use in research and drug development.

Introduction to this compound in Metabolic Research

Coenzyme A (CoA) thioesters of fatty acids are central intermediates in numerous metabolic processes, including energy production through β-oxidation and the biosynthesis of complex lipids.[1] The introduction of a fluorine atom at the 2-position (α-carbon) of the octanoyl chain creates a powerful tool for studying these pathways. The high electronegativity of fluorine can significantly alter the chemical properties of the acyl-CoA molecule, potentially affecting enzyme-substrate interactions and reaction mechanisms.

The primary application of this compound in metabolic studies is as a probe for fatty acid β-oxidation. It is hypothesized to act as a mechanism-based inhibitor of this pathway. Similar to its 2-bromo analogs, this compound is expected to be a substrate for the initial enzymes of the β-oxidation spiral.[2] However, the fluorine substituent is anticipated to interfere with subsequent enzymatic steps, leading to the accumulation of metabolic intermediates and the inhibition of the overall pathway. This inhibitory action makes it a valuable tool for dissecting the roles of fatty acid oxidation in various physiological and pathological states, including metabolic syndrome, cardiovascular diseases, and cancer.

Synthesis of this compound

Synthesis of 2-Fluorooctanoic Acid

The synthesis of the 2-fluorooctanoic acid precursor can be achieved through electrophilic fluorination of the corresponding octanoic acid derivative.[3]

Experimental Protocol: Synthesis of 2-Fluorooctanoic Acid (General Method)

-

Preparation of the Ketene Silyl Acetal: Octanoic acid is converted to its corresponding ketene silyl acetal. This is typically achieved by reacting octanoyl chloride with a hindered base (e.g., triethylamine) and a silylating agent (e.g., trimethylsilyl trifluoromethanesulfonate) in an aprotic solvent like dichloromethane at low temperatures.

-

Electrophilic Fluorination: The ketene silyl acetal is then reacted with an electrophilic fluorinating agent, such as N-fluorodibenzenesulfonimide (NFSI) or Selectfluor®, in a suitable solvent like acetonitrile. The reaction is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is quenched, and the 2-fluorooctanoic acid is extracted into an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the pure α-fluorinated carboxylic acid.

Chemoenzymatic Synthesis of this compound

The conversion of 2-fluorooctanoic acid to its CoA thioester can be efficiently carried out using a chemoenzymatic approach, which offers high specificity and yield under mild reaction conditions.[1] This method typically involves the chemical activation of the carboxylic acid followed by an enzymatic reaction with Coenzyme A.

Experimental Protocol: Chemoenzymatic Synthesis of this compound [1]

-

Activation of 2-Fluorooctanoic Acid: 2-Fluorooctanoic acid (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). To this solution, N,N'-carbonyldiimidazole (CDI) (1.1 eq) is added, and the mixture is stirred at room temperature for 1 hour to form the 2-fluorooctanoyl-imidazole intermediate.

-

Enzymatic Thioesterification: In a separate vessel, Coenzyme A trilithium salt (1.2 eq) is dissolved in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).

-

Reaction: The activated 2-fluorooctanoyl-imidazole solution is added dropwise to the Coenzyme A solution. The reaction mixture is stirred at room temperature and monitored for the formation of this compound.

-

Purification: The product is purified by high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.[4] A gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5) is typically used for elution. The fractions containing the product are collected and lyophilized.

Characterization

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6][7]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode should show the expected molecular ion peak for this compound.

-

NMR Spectroscopy: 1H NMR and 19F NMR spectroscopy can confirm the presence and position of the fluorine atom on the octanoyl chain.

Application in Metabolic Studies: Probing β-Oxidation

This compound is a valuable tool for investigating the intricacies of mitochondrial fatty acid β-oxidation. Its proposed mechanism of action involves its entry into the β-oxidation spiral, followed by the inhibition of one of the key enzymes.

The Mitochondrial β-Oxidation Pathway

Mitochondrial β-oxidation is a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH.[8]

Proposed Mechanism of Inhibition by this compound

It is hypothesized that this compound acts as a mechanism-based inhibitor of β-oxidation. The presence of the fluorine atom at the α-position is expected to disrupt the catalytic activity of one of the enzymes in the pathway, likely acyl-CoA dehydrogenase or enoyl-CoA hydratase. This leads to a halt in the β-oxidation spiral and an accumulation of the fluorinated intermediate.

A key target for inhibition by 2-substituted acyl-CoAs is carnitine palmitoyltransferase (CPT), the enzyme responsible for transporting long-chain fatty acids into the mitochondria.[2][9][10][11][12] Inhibition of CPT by this compound would effectively block the entry of long-chain fatty acids into the β-oxidation pathway.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

-

Enzyme Source: Isolated mitochondria or purified β-oxidation enzymes (e.g., acyl-CoA dehydrogenase, carnitine palmitoyltransferase).

-

Substrate: A suitable substrate for the enzyme being assayed (e.g., octanoyl-CoA for acyl-CoA dehydrogenase, palmitoyl-CoA and L-carnitine for CPT).

-

Inhibitor: Varying concentrations of this compound.

-

Assay: The enzyme activity is measured in the presence and absence of the inhibitor. For example, the activity of acyl-CoA dehydrogenase can be monitored spectrophotometrically by following the reduction of a suitable electron acceptor.

-

Data Analysis: The inhibition constant (Ki) can be determined by plotting the reaction rates against the inhibitor concentration and fitting the data to an appropriate inhibition model.

Data Presentation

Table 1: Summary of Expected and Reported Data for Acyl-CoA Synthesis and Characterization

| Parameter | This compound (Expected) | Other Short-Chain Acyl-CoAs (Reported)[1] |

| Synthesis Yield | >80% (based on chemoenzymatic methods) | 85-95% |

| Purity (HPLC) | >95% | >98% |

| Molecular Weight | ~912.7 g/mol | Varies with acyl chain length |

| 1H NMR | Characteristic signals for the octanoyl chain, CoA moiety, and a doublet for the α-proton split by fluorine. | Characteristic signals for the respective acyl chain and CoA. |

| 19F NMR | A single resonance with coupling to the α-proton. | N/A |

| ESI-MS (m/z) | [M+H]+ at ~913.7 | [M+H]+ corresponding to the specific acyl-CoA. |

Table 2: Potential Applications and Measurable Outcomes in Metabolic Studies

| Application | Experimental System | Key Measurable Outcomes |

| Inhibition of β-Oxidation | Isolated mitochondria, cultured cells | Decreased oxygen consumption with fatty acid substrates, accumulation of 2-fluorooctanoyl-carnitine, reduced production of acetyl-CoA. |

| Enzyme Kinetics | Purified enzymes (e.g., CPT, acyl-CoA dehydrogenase) | Determination of inhibition constants (Ki) and mechanism of inhibition.[13] |

| Metabolic Flux Analysis | Cultured cells, perfused organs | Alterations in the flux through central carbon metabolism, changes in the levels of key metabolites (e.g., citrate, ATP). |

| PET Imaging | In vivo (with 18F-labeled analog) | Visualization and quantification of fatty acid uptake and oxidation in tissues like the heart and tumors.[14][15] |

Visualizations

Caption: Workflow for the synthesis of this compound.

References

- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Updates and Original Case Studies Focused on the NMR-Linked Metabolomics Analysis of Human Oral Fluids Part II: Applications to the Diagnosis and Prognostic Monitoring of Oral and Systemic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass spectrometry assisted assignment of NMR resonances in reductively 13C-methylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of mitochondrial carnitine palmitoyl transferase by 2-tetradecylglycidic acid (McN-3802) (preliminary communication) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of carnitine palmitoyltransferase 1A in hepatic stellate cells protects against fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Preliminary Evaluation of an 18F-labeled Oleate Analog to Image Fatty Acid Beta-Oxidation in the Absence of Metabolic Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

2-Fluorooctanoyl-CoA: A Technical Guide to its Application as a Probe for Fatty Acid Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy homeostasis, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The dysregulation of FAO is implicated in a range of metabolic diseases, including obesity, type 2 diabetes, and cardiomyopathy. Consequently, the development of precise molecular tools to investigate this pathway is of paramount importance for both basic research and therapeutic discovery. 2-Fluorooctanoyl-CoA, a fluorinated analogue of a natural fatty acid intermediate, serves as a valuable probe for elucidating the mechanisms of FAO. This guide provides an in-depth technical overview of its use, including its mechanism of action, relevant quantitative data, and detailed experimental protocols.

Mechanism of Action: A Suicide Substrate for 3-Ketoacyl-CoA Thiolase

This compound functions as a mechanism-based inactivator, or "suicide substrate," for the terminal enzyme of the β-oxidation spiral, 3-ketoacyl-CoA thiolase (EC 2.3.1.16). The underlying principle of its action is analogous to that of its well-studied counterpart, 2-bromooctanoate. The process begins with the cellular uptake of 2-fluorooctanoic acid, which is then activated to its coenzyme A (CoA) thioester, this compound, by acyl-CoA synthetases located on the outer mitochondrial membrane and the endoplasmic reticulum.[1][2][3]

Once formed, this compound enters the mitochondrial matrix and is processed by the first three enzymes of the β-oxidation pathway: acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase. This enzymatic cascade converts this compound into its corresponding α-fluoro-β-ketoacyl-CoA derivative, 2-fluoro-3-ketooctanoyl-CoA.[4]

This reactive intermediate then serves as a substrate for 3-ketoacyl-CoA thiolase. During the catalytic cycle of the thiolase, a nucleophilic residue in the active site attacks the β-keto group. In the case of the fluorinated substrate, the highly electronegative fluorine atom at the α-position facilitates the elimination of the fluoride ion, leading to the formation of a reactive acyl-enzyme intermediate. This intermediate subsequently alkylates a critical residue in the enzyme's active site, resulting in the irreversible inactivation of the enzyme.[4] This targeted and irreversible inhibition makes this compound a highly specific probe for studying the role of 3-ketoacyl-CoA thiolase in fatty acid metabolism.

Quantitative Data on 2-Haloacyl-CoA Inhibition

| Compound | Target Enzyme | Organism/System | Inhibitory Concentration/Effect | Reference |

| DL-2-Bromooctanoate | 3-Ketoacyl-CoA Thiolase I | Rat Liver Mitochondria | Complete and irreversible inactivation at 10 µM | [4] |

| Acetyl-CoA | 3-Oxoacyl-CoA Thiolase | Pig Heart | Competitive inhibition with respect to CoASH (Ki = 3.9 µM at low concentrations) | [5] |

| 4-Bromo-2-octenoic acid | 3-Ketoacyl-CoA Thiolase | Rat Liver Mitochondria | Specific inactivation | [6] |

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of 2-fluorooctanoic acid. A common method involves the use of N-hydroxysuccinimide esters of the fatty acid, which readily react with coenzyme A to form the desired thioester in high yield.

Materials:

-

2-Fluorooctanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Coenzyme A (lithium salt)

-

Anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran)

-

Buffer solution (e.g., sodium bicarbonate)

Procedure:

-

Activation of 2-Fluorooctanoic Acid: Dissolve 2-fluorooctanoic acid and N-hydroxysuccinimide in an anhydrous organic solvent. Add DCC to the solution and stir at room temperature for several hours to form the N-hydroxysuccinimide ester of 2-fluorooctanoic acid.

-

Purification of the NHS Ester: Remove the dicyclohexylurea precipitate by filtration. The solvent is then removed under reduced pressure to yield the crude NHS ester.

-

Thioesterification with Coenzyme A: Dissolve the purified NHS ester in an appropriate solvent and add it to a solution of coenzyme A in a buffer solution (e.g., 0.1 M sodium bicarbonate).

-

Reaction and Purification: Allow the reaction to proceed at room temperature with stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or HPLC.

-

Isolation of this compound: The final product can be purified using chromatographic techniques, such as column chromatography on silica gel or reversed-phase HPLC.

Protocol 2: Assay for Inhibition of Fatty Acid Oxidation in Isolated Mitochondria

This protocol describes a method to measure the inhibitory effect of 2-fluorooctanoic acid (which is converted to this compound in situ) on the oxidation of a radiolabeled fatty acid substrate in isolated mitochondria.

Materials:

-

Isolated mitochondria (e.g., from rat liver or heart)

-

Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and HEPES)

-

[1-14C]Palmitoyl-CoA or other radiolabeled fatty acyl-CoA

-

L-Carnitine

-

Malate

-

ADP

-

2-Fluorooctanoic acid (dissolved in a suitable solvent, e.g., DMSO)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.

-

Reaction Setup: In a reaction vessel, add respiration buffer, L-carnitine, malate, and the radiolabeled fatty acyl-CoA substrate.

-

Inhibitor Addition: Add varying concentrations of 2-fluorooctanoic acid to the reaction vessels. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Initiation of Oxidation: Add the isolated mitochondria to the reaction vessels and pre-incubate for a short period to allow for the uptake and activation of 2-fluorooctanoic acid.

-

Start of Respiration: Initiate fatty acid oxidation by adding ADP to stimulate state 3 respiration.

-

Measurement of CO2 Production: The reaction is carried out in a sealed system that allows for the trapping of the produced 14CO2 (e.g., using a filter paper soaked in a CO2 trapping agent).

-

Termination of Reaction: After a defined incubation period, stop the reaction by adding an acid (e.g., perchloric acid).

-

Quantification: Measure the radioactivity of the trapped 14CO2 using a scintillation counter.

-

Data Analysis: Calculate the rate of fatty acid oxidation for each inhibitor concentration and determine the IC50 value for 2-fluorooctanoic acid.

Protocol 3: 3-Ketoacyl-CoA Thiolase Activity Assay

This spectrophotometric assay measures the activity of 3-ketoacyl-CoA thiolase by monitoring the cleavage of a substrate, which can be used to assess the inhibitory effect of 2-fluoro-3-ketooctanoyl-CoA.

Materials:

-

Purified 3-ketoacyl-CoA thiolase or mitochondrial lysate

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Coenzyme A (CoA)

-

Acetoacetyl-CoA (or another suitable 3-ketoacyl-CoA substrate)

-

2-Fluoro-3-ketooctanoyl-CoA (as the inhibitor)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the assay buffer, CoA, and the 3-ketoacyl-CoA substrate.

-

Inhibitor Incubation: Add varying concentrations of 2-fluoro-3-ketooctanoyl-CoA to the reaction mixture and pre-incubate with the enzyme for a defined period to allow for inactivation.

-

Initiation of Reaction: Start the reaction by adding the enzyme (or mitochondrial lysate) to the cuvette.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at a wavelength specific for the thioester bond of the 3-ketoacyl-CoA substrate (e.g., 303 nm for acetoacetyl-CoA).

-

Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Determine the kinetic parameters of inhibition (e.g., Ki or IC50).

Visualizations

Signaling Pathway: Metabolic Activation and Inhibition by this compound

Caption: Metabolic activation of 2-fluorooctanoic acid and subsequent inhibition of 3-ketoacyl-CoA thiolase.

Experimental Workflow: Measuring FAO Inhibition in Isolated Mitochondria

Caption: Experimental workflow for assessing the inhibition of fatty acid oxidation by 2-fluorooctanoic acid.

Logical Relationship: Mechanism-Based Inactivation

Caption: Logical flow of the mechanism-based inactivation of 3-ketoacyl-CoA thiolase.

Conclusion

This compound represents a potent and specific tool for the investigation of fatty acid β-oxidation. Its mechanism of action, involving metabolic activation to a reactive intermediate that irreversibly inactivates 3-ketoacyl-CoA thiolase, allows for the precise interrogation of this key enzymatic step. The experimental protocols provided herein offer a framework for the synthesis and application of this probe in various research settings. By employing this compound, researchers and drug development professionals can gain valuable insights into the regulation of fatty acid metabolism and its role in health and disease, thereby facilitating the discovery of novel therapeutic interventions for metabolic disorders.

References

- 1. Biochemical demonstration of the involvement of fatty acyl-CoA synthetase in fatty acid translocation across the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional role of fatty acyl-coenzyme A synthetase in the transmembrane movement and activation of exogenous long-chain fatty acids. Amino acid residues within the ATP/AMP signature motif of Escherichia coli FadD are required for enzyme activity and fatty acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of thiolases from pig heart. Control of fatty acid oxidation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-octenoic acid specifically inactivates 3-ketoacyl-CoA thiolase and thereby fatty acid oxidation in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 2-Fluorooctanoyl-CoA in Cellular Environments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluorooctanoyl-CoA is a fluorinated analog of the endogenous fatty acid metabolite, octanoyl-CoA. Emerging evidence on structurally related 2-haloacyl-CoA compounds strongly indicates that this compound functions as a mechanism-based inhibitor of mitochondrial fatty acid β-oxidation. The primary cellular target is hypothesized to be 3-ketoacyl-CoA thiolase, a critical enzyme in the terminal step of the β-oxidation spiral. In the mitochondrial matrix, this compound is believed to undergo the initial enzymatic steps of β-oxidation, leading to the formation of a highly reactive intermediate, 2-fluoro-3-ketooctanoyl-CoA. This intermediate then acts as an electrophile, leading to the irreversible covalent modification and subsequent inactivation of the active site of 3-ketoacyl-CoA thiolase. The inhibition of this key enzyme disrupts cellular energy metabolism, leading to a reduction in ATP production from fatty acids, and can trigger downstream signaling events associated with metabolic stress and mitochondrial dysfunction. This guide provides a detailed overview of the proposed mechanism of action, supported by data from analogous compounds, and outlines experimental protocols for its investigation.

Proposed Mechanism of Action of this compound

The cellular activity of this compound is predicated on its structural similarity to natural fatty acyl-CoAs, allowing it to enter the mitochondrial fatty acid β-oxidation pathway. However, the presence of the fluorine atom at the α-carbon (C2) position fundamentally alters its metabolic fate, transforming it from a fuel source into a potent enzyme inhibitor.

Entry into the β-Oxidation Pathway

Upon entering the mitochondrial matrix, this compound is recognized as a substrate by the enzymes of the β-oxidation spiral. It proceeds through the first two steps of the cycle:

-

Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α- and β-carbons, yielding 2-fluoro-2-enoyl-CoA.

-

Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon, resulting in the formation of 2-fluoro-3-hydroxyoctanoyl-CoA.

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, producing the key reactive intermediate, 2-fluoro-3-ketooctanoyl-CoA .

Irreversible Inhibition of 3-Ketoacyl-CoA Thiolase

The final enzyme of the β-oxidation cycle, 3-ketoacyl-CoA thiolase (also known as thiolase), catalyzes the thiolytic cleavage of 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA. The enzyme utilizes a nucleophilic cysteine residue in its active site to initiate this reaction.

The presence of the electron-withdrawing fluorine atom at the α-position of 2-fluoro-3-ketooctanoyl-CoA makes the α-carbon highly electrophilic. This renders the intermediate susceptible to nucleophilic attack by the active site cysteine of 3-ketoacyl-CoA thiolase. The covalent bond formation between the inhibitor and the enzyme leads to the irreversible inactivation of the thiolase.

Quantitative Data on Inhibition of β-Oxidation Enzymes

| Enzyme | Substrate | Product | Expected Effect of this compound | Rationale |

| Acyl-CoA Dehydrogenase | This compound | 2-Fluoro-2-enoyl-CoA | Substrate | The enzyme is expected to process the fluorinated analog, initiating its entry into the β-oxidation pathway. |

| Enoyl-CoA Hydratase | 2-Fluoro-2-enoyl-CoA | 2-Fluoro-3-hydroxyoctanoyl-CoA | Substrate | The enzyme is expected to hydrate the double bond of the fluorinated intermediate. |

| 3-Hydroxyacyl-CoA Dehydrogenase | 2-Fluoro-3-hydroxyoctanoyl-CoA | 2-Fluoro-3-ketooctanoyl-CoA | Substrate | The enzyme is expected to oxidize the hydroxyl group, forming the reactive inhibitor. |

| 3-Ketoacyl-CoA Thiolase | 2-Fluoro-3-ketooctanoyl-CoA | N/A (Inhibition) | Irreversible Inhibition | The reactive 2-fluoro-3-keto intermediate is expected to covalently modify and inactivate the enzyme. |

Experimental Protocols

The following section details a hypothetical, yet plausible, experimental protocol to investigate the mechanism of action of this compound, focusing on its presumed primary target, 3-ketoacyl-CoA thiolase.

Synthesis of this compound

Objective: To synthesize this compound for use in enzymatic assays.

Materials:

-

2-Fluorooctanoic acid

-

Coenzyme A (CoA)

-

Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

-

ATP

-

MgCl₂

-

Tricine buffer

-

Dithiothreitol (DTT)

Protocol:

-

Prepare a reaction mixture containing Tricine buffer (pH 8.0), MgCl₂, ATP, and DTT.

-

Add 2-fluorooctanoic acid and Coenzyme A to the reaction mixture.

-

Initiate the reaction by adding acyl-CoA synthetase.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Monitor the formation of this compound using HPLC.

-

Purify the synthesized this compound using reverse-phase HPLC.

-

Determine the concentration of the purified product spectrophotometrically by measuring the absorbance of the thioester bond at 232 nm or the adenine ring of CoA at 260 nm.

Assay for Irreversible Inhibition of 3-Ketoacyl-CoA Thiolase

Objective: To determine the kinetic parameters (Kᵢ and kᵢₙₐ꜀ₜ) for the irreversible inhibition of 3-ketoacyl-CoA thiolase by this compound.

Materials:

-

Purified 3-ketoacyl-CoA thiolase

-

This compound (synthesized as described above)

-

Acetoacetyl-CoA (substrate for thiolase)

-

Coenzyme A

-

Tris-HCl buffer

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection of free CoA

-

Spectrophotometer

Protocol:

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0) and acetoacetyl-CoA.

-

Initiate the reaction by adding a known amount of 3-ketoacyl-CoA thiolase.

-

Monitor the decrease in absorbance at 303 nm due to the cleavage of acetoacetyl-CoA.

-

-

Time-Dependent Inactivation Assay:

-

Pre-incubate 3-ketoacyl-CoA thiolase with various concentrations of this compound in the presence of the enzymes required to convert it to the active inhibitor (acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase) and their respective cofactors (FAD and NAD⁺).

-

At various time points, withdraw aliquots from the pre-incubation mixture and dilute them into the enzyme activity assay mixture described in step 1.

-

Measure the residual enzyme activity.

-

Plot the natural logarithm of the residual activity versus the pre-incubation time. The slope of this line will give the apparent first-order rate constant of inactivation (kₒₑₛ).

-

-

Determination of Kinetic Parameters:

-

Plot the values of kₒₑₛ against the corresponding concentrations of this compound.

-

Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration that gives half-maximal inactivation (Kᵢ).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed metabolic activation and inhibitory pathway of this compound.

In Vitro Characterization of 2-Fluorooctanoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro characterization of 2-Fluorooctanoyl-CoA is limited in publicly available scientific literature. This guide provides a comprehensive framework based on the well-established principles of fatty acid metabolism and the characterization of analogous fluorinated and non-fluorinated acyl-CoA derivatives. The experimental protocols and data tables presented are illustrative templates for guiding future research endeavors.

Introduction

This compound is a fluorinated derivative of the endogenous medium-chain fatty acyl-CoA, octanoyl-CoA. The introduction of a fluorine atom at the α-position can significantly alter the molecule's chemical properties, including its electronegativity and susceptibility to enzymatic processing. These alterations make this compound a molecule of interest for studying the mechanisms of fatty acid metabolism and for the development of novel therapeutics, potentially as an enzyme inhibitor or a metabolic probe.

This technical guide outlines a systematic approach to the in vitro characterization of this compound, focusing on its synthesis, interaction with key enzymes of the fatty acid β-oxidation pathway, and the requisite experimental protocols.

Chemo-Enzymatic Synthesis of this compound

The synthesis of this compound is a prerequisite for its in vitro characterization. A common and effective method is a chemo-enzymatic approach, which offers high yields and specificity. This process typically involves two main steps: the chemical synthesis of the 2-fluorooctanoic acid precursor and its subsequent enzymatic conversion to the corresponding CoA thioester.

Synthesis of 2-Fluorooctanoic Acid

The synthesis of the precursor, 2-fluorooctanoic acid, can be achieved through various organic synthesis routes. One common method is the α-fluorination of octanoic acid.

Enzymatic Conversion to this compound

Acyl-CoA synthetases (ACS) are enzymes that catalyze the formation of acyl-CoA thioesters from fatty acids, ATP, and Coenzyme A. The substrate promiscuity of certain ACS enzymes can be leveraged for the synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis of this compound

-

Reaction Mixture Preparation: In a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), combine 2-fluorooctanoic acid, Coenzyme A, and ATP.

-

Enzyme Addition: Initiate the reaction by adding a purified acyl-CoA synthetase. A promiscuous bacterial or yeast ACS is often a good starting point.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 37°C) for a sufficient duration (e.g., 1-2 hours).

-

Monitoring: Monitor the progress of the reaction by analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

Purification: Purify the synthesized this compound from the reaction mixture using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.

Proposed Metabolic Pathway and Key Enzymatic Interactions

It is hypothesized that this compound, once formed, would enter the mitochondrial fatty acid β-oxidation pathway. The fluorine substitution at the C-2 position is expected to have a significant impact on the activity of the enzymes in this pathway.

Caption: Proposed metabolic pathway for 2-Fluorooctanoic Acid.

In Vitro Enzymatic Assays

The core of characterizing this compound lies in assessing its interaction with the enzymes of the β-oxidation pathway. The primary objectives are to determine if it acts as a substrate or an inhibitor and to quantify the kinetic parameters of these interactions.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay

ACADs catalyze the first step of β-oxidation, introducing a double bond between the α and β carbons. The activity of ACADs can be monitored using an electron transfer flavoprotein (ETF) reduction assay.

Experimental Protocol: ACAD Assay

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, a specific ACAD isozyme (e.g., medium-chain acyl-CoA dehydrogenase, MCAD), and an electron acceptor like ferricenium hexafluorophosphate or an ETF-based system.

-

Substrate Addition: Initiate the reaction by adding this compound at varying concentrations.

-

Spectrophotometric Monitoring: Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength over time.

-

Data Analysis: Calculate the initial reaction velocities and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Inhibition Studies: To test for inhibition, perform the assay with a known ACAD substrate (e.g., octanoyl-CoA) in the presence of varying concentrations of this compound.

Caption: General workflow for enzyme kinetic analysis.

Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and 3-Ketoacyl-CoA Thiolase Assays

Similar systematic approaches should be applied to the subsequent enzymes of the β-oxidation spiral.

-

Enoyl-CoA Hydratase: The activity can be monitored by the increase in absorbance at 263 nm due to the formation of the enoyl-CoA product.

-

3-Hydroxyacyl-CoA Dehydrogenase: This NAD+-dependent enzyme's activity can be followed by monitoring the increase in absorbance at 340 nm due to the formation of NADH.

-

3-Ketoacyl-CoA Thiolase: The thiolytic cleavage of the 3-ketoacyl-CoA intermediate can be coupled to citrate synthase and the subsequent reaction of Coenzyme A with DTNB (Ellman's reagent) to monitor the increase in absorbance at 412 nm.

Data Presentation

Quantitative data from these enzymatic assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Kinetic Parameters of this compound with β-Oxidation Enzymes

| Enzyme | Substrate/Inhibitor | Km (µM) | Vmax (µmol/min/mg) | Ki (µM) | Inhibition Type |

| Acyl-CoA Dehydrogenase (MCAD) | This compound | TBD | TBD | TBD | TBD |

| Enoyl-CoA Hydratase | This compound | TBD | TBD | TBD | TBD |

| 3-Hydroxyacyl-CoA Dehydrogenase | This compound | TBD | TBD | TBD | TBD |

| 3-Ketoacyl-CoA Thiolase | This compound | TBD | TBD | TBD | TBD |

| TBD: To Be Determined |

Table 2: Comparison of Kinetic Parameters with Non-Fluorinated Analogue

| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) |

| Octanoyl-CoA | Acyl-CoA Dehydrogenase (MCAD) | Literature Value | Literature Value |

| This compound | Acyl-CoA Dehydrogenase (MCAD) | TBD | TBD |

| TBD: To Be Determined |

Conclusion

The in vitro characterization of this compound is a critical step in understanding its biological activity and potential therapeutic applications. Although direct experimental data is currently sparse, the established methodologies for studying fatty acid metabolism provide a clear roadmap for its comprehensive evaluation. By systematically assessing its synthesis and interactions with the key enzymes of the β-oxidation pathway, researchers can elucidate the impact of α-fluorination on substrate specificity and enzyme inhibition. The findings from such studies will be invaluable for the design of novel metabolic modulators and for advancing our understanding of fatty acid biochemistry.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Initial Synthesis of 2-Fluorooctanoyl-CoA

This technical guide provides a comprehensive overview of the discovery and initial synthesis of this compound, a fluorinated analog of the endogenous fatty acid metabolite, octanoyl-CoA. While direct discovery literature for this specific molecule is sparse, its synthesis and biological relevance can be inferred from established chemical methodologies and the well-documented behavior of analogous alpha-halogenated fatty acids. This document details a plausible synthetic pathway, potential biological mechanisms of action, and relevant experimental protocols.

Introduction

This compound is a synthetic derivative of octanoyl-CoA, an intermediate in fatty acid metabolism. The introduction of a fluorine atom at the alpha-position (C-2) of the octanoyl chain is expected to significantly alter its biochemical properties. Alpha-halogenated fatty acids and their CoA esters are known to act as probes and inhibitors of enzymes involved in fatty acid oxidation. Therefore, this compound holds potential as a valuable tool for studying lipid metabolism and as a lead compound in the development of therapeutics targeting metabolic disorders.

Proposed Synthesis of this compound

The initial synthesis of this compound can be conceptualized as a two-step process: first, the synthesis of the precursor 2-fluorooctanoic acid, followed by its enzymatic or chemical conversion to the corresponding Coenzyme A thioester.

Step 1: Synthesis of 2-Fluorooctanoic Acid

A plausible and documented method for the synthesis of racemic 2-fluorooctanoic acid involves the fluorination of a corresponding bromo-ester followed by hydrolysis.[1]

Experimental Protocol:

-

Materials: Methyl 2-bromooctanoate, potassium fluoride (KF), tetrabutylammonium fluoride hydrate (TBAF·xH₂O), acetamide, sodium hydroxide (NaOH), diethyl ether, hydrochloric acid (HCl).

-

Procedure:

-

A mixture of methyl 2-bromooctanoate, potassium fluoride, and a catalytic amount of tetrabutylammonium fluoride hydrate is heated in molten acetamide.

-

The reaction mixture is maintained at a specified temperature for a set duration to facilitate the nucleophilic substitution of bromine with fluorine.

-

After cooling, the reaction mixture is partitioned between diethyl ether and water.

-

The organic layer containing methyl 2-fluorooctanoate is separated, washed, dried, and concentrated under reduced pressure.

-

The crude methyl 2-fluorooctanoate is then subjected to alkaline hydrolysis using an aqueous solution of sodium hydroxide.

-

The resulting sodium 2-fluorooctanoate is acidified with hydrochloric acid to precipitate 2-fluorooctanoic acid.

-

The final product is purified by recrystallization or distillation.

-

Step 2: Conversion of 2-Fluorooctanoic Acid to this compound

The activation of 2-fluorooctanoic acid to its CoA thioester can be achieved through chemo-enzymatic methods, which are widely applicable to various fatty acids.

Experimental Protocol (Chemo-Enzymatic):

-

Materials: 2-fluorooctanoic acid, Coenzyme A (CoA-SH), ATP, magnesium chloride (MgCl₂), acyl-CoA synthetase (e.g., from Pseudomonas sp.), potassium phosphate buffer.

-

Procedure:

-

A reaction mixture is prepared containing 2-fluorooctanoic acid, Coenzyme A, ATP, and MgCl₂ in a potassium phosphate buffer at a physiological pH (e.g., 7.4).

-

The reaction is initiated by the addition of a suitable acyl-CoA synthetase.

-

The mixture is incubated at a controlled temperature (e.g., 30-37°C) with gentle agitation.

-

The progress of the reaction can be monitored by HPLC or by measuring the decrease in free CoA-SH.

-

Upon completion, the this compound can be purified using solid-phase extraction or preparative HPLC.

-

Proposed Biological Mechanism of Action

Based on studies of analogous 2-bromo fatty acyl-CoAs, this compound is hypothesized to be an inhibitor of key enzymes in the mitochondrial fatty acid β-oxidation pathway.[2][3] The fluorine atom at the alpha-position likely interferes with the enzymatic reactions that occur at this site.

The primary target is expected to be 3-ketoacyl-CoA thiolase , the final enzyme in the β-oxidation spiral, which catalyzes the cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA.[3] Inhibition of this enzyme would lead to the accumulation of upstream metabolites and a halt in fatty acid oxidation.

Another potential target is carnitine palmitoyltransferase (CPT) , particularly CPT1 on the outer mitochondrial membrane and CPT2 on the inner mitochondrial membrane.[2] These enzymes are responsible for the transport of long-chain fatty acids into the mitochondria. Inhibition of CPT would prevent the entry of fatty acids into the β-oxidation pathway.

Quantitative Data (Analogous Compounds)

| Compound | Target Enzyme | Organism/System | Inhibitory Concentration/Constant | Reference |

| DL-2-Bromooctanoate | 3-Ketothiolase I | Rat liver mitochondria | 10 µM (causes complete inactivation) | [3] |

| 2-Bromopalmitoyl-CoA | Carnitine Palmitoyltransferase | Rat liver mitochondria | Potent inhibitor | [2] |

Visualizations

Proposed Synthetic Pathway for this compound

Caption: Proposed two-step synthesis of this compound.

Mitochondrial Fatty Acid β-Oxidation Pathway and Proposed Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Enzymatic Targets of 2-Fluorooctanoyl-CoA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorooctanoyl-CoA is a synthetic analog of the naturally occurring octanoyl-CoA, a key intermediate in fatty acid metabolism. The introduction of a fluorine atom at the α-position (C-2) of the octanoyl chain is expected to significantly alter its biochemical properties and interactions with enzymes. This modification can induce steric and electronic effects that may lead to potent and specific enzyme inhibition. While direct studies on this compound are limited in the publicly available literature, a comprehensive understanding of its potential enzymatic targets can be extrapolated from research on structurally similar halo-substituted fatty acyl-CoA analogs. This technical guide synthesizes the current understanding of the enzymatic machinery involved in fatty acid metabolism and highlights the probable targets of this compound, providing a framework for future research and drug development.

The primary metabolic pathway for fatty acids is mitochondrial β-oxidation. This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, FADH₂, and NADH. Given the structural similarity, this compound is anticipated to interact with the enzymes of this pathway, potentially acting as a substrate, an inhibitor, or both. The presence of the electronegative fluorine atom at the C-2 position can influence the acidity of the α-proton and the reactivity of the thioester bond, likely leading to inhibitory effects on key enzymes.

Potential Enzymatic Targets in Fatty Acid β-Oxidation

Based on studies of analogous 2-haloacyl-CoAs, the principal enzymatic targets for this compound within the mitochondrial β-oxidation pathway are expected to be:

-

Carnitine Palmitoyltransferase I (CPT1): The gatekeeper of mitochondrial fatty acid oxidation, CPT1 facilitates the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix.

-

Acyl-CoA Dehydrogenases (ACADs): A family of enzymes that catalyze the first step of β-oxidation, introducing a double bond between the α- and β-carbons.

-

3-Ketoacyl-CoA Thiolase (KAT): The final enzyme in the β-oxidation spiral, which cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

The inhibitory mechanisms of analogous compounds on these enzymes provide a strong foundation for predicting the action of this compound.

Data Presentation: Inhibitory Effects of Analogous 2-Haloacyl-CoAs

The following table summarizes the known inhibitory effects of 2-bromo- and other modified acyl-CoA analogs on the key enzymes of fatty acid metabolism. This data serves as a predictive framework for the potential interactions of this compound.

| Analogous Compound | Target Enzyme | Organism/System | Observed Effect | Reference |

| 2-Bromopalmitoyl-CoA | Carnitine Palmitoyltransferase I (CPT1) | Rat Liver Mitochondria | Potent irreversible inhibition | [1] |

| 2-Bromooctanoyl-CoA | 3-Ketoacyl-CoA Thiolase I | Rat Liver Mitochondria | Complete and irreversible inactivation | [2] |

| Valproyl-CoA | Carnitine Palmitoyltransferase IA (CPT1A) | Human Fibroblasts, Rat CPT1A expressed in S. cerevisiae | Competitive inhibition with respect to palmitoyl-CoA | [3][4] |

| 2-Mercaptoacetyl-CoA | Acyl-CoA Dehydrogenases | Rat Liver Mitochondrial Matrix | Competitive inhibition | [5] |

| 2-Pentynoyl-CoA | Short-chain and Medium-chain Acyl-CoA Dehydrogenases | Porcine Kidney | Mechanism-based inactivation | [6] |

Experimental Protocols

To investigate the enzymatic targets of this compound, a series of established biochemical assays can be employed. The following protocols are based on methodologies used for studying analogous compounds.

Synthesis of this compound

The synthesis of this compound is a prerequisite for enzymatic studies. A common chemo-enzymatic approach can be utilized.

Materials:

-

2-Fluorooctanoic acid

-

Coenzyme A (CoA)

-

Acyl-CoA synthetase (e.g., from Pseudomonas sp.) or a chemical coupling method

-

ATP

-

MgCl₂

-

Buffer (e.g., Tris-HCl, pH 7.5)

Protocol (Enzymatic):

-

Dissolve 2-fluorooctanoic acid in an appropriate buffer.

-

Add Coenzyme A, ATP, and MgCl₂ to the solution.

-

Initiate the reaction by adding a suitable acyl-CoA synthetase.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Monitor the formation of this compound using techniques such as HPLC or LC-MS.

-

Purify the synthesized this compound using reverse-phase HPLC.

A chemical synthesis approach using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) can also be employed.

Carnitine Palmitoyltransferase I (CPT1) Inhibition Assay

This assay measures the activity of CPT1 by quantifying the formation of radiolabeled palmitoylcarnitine from palmitoyl-CoA and radiolabeled carnitine.

Materials:

-

Isolated mitochondria or purified CPT1

-

Palmitoyl-CoA

-

L-[³H]carnitine

-

This compound (as potential inhibitor)

-

Bovine serum albumin (BSA)

-

Buffer (e.g., HEPES, pH 7.4)

-

Scintillation cocktail and counter

Protocol:

-

Pre-incubate isolated mitochondria or purified CPT1 with varying concentrations of this compound.

-

Initiate the reaction by adding a mixture of palmitoyl-CoA and L-[³H]carnitine.

-

Incubate for a specific time at 37°C.

-

Stop the reaction by adding an acidic solution (e.g., perchloric acid).

-

Separate the radiolabeled palmitoylcarnitine from unreacted L-[³H]carnitine using a suitable method (e.g., ion-exchange chromatography or solvent extraction).

-

Quantify the radioactivity of the palmitoylcarnitine fraction using liquid scintillation counting.

-

Determine the IC₅₀ and/or Kᵢ values for this compound by plotting the enzyme activity against the inhibitor concentration.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay

ACAD activity can be measured spectrophotometrically by monitoring the reduction of a redox dye.

Materials:

-

Purified medium-chain acyl-CoA dehydrogenase (MCAD) or other ACADs

-

Octanoyl-CoA (as substrate)

-

This compound (as potential inhibitor)

-

Phenazine methosulfate (PMS)

-

Dichlorophenolindophenol (DCPIP)

-

Buffer (e.g., potassium phosphate, pH 7.6)

Protocol:

-

In a cuvette, combine the buffer, PMS, and DCPIP.

-

Add the purified ACAD enzyme.

-

Add varying concentrations of this compound for inhibition studies.

-

Initiate the reaction by adding the substrate, octanoyl-CoA.

-

Monitor the decrease in absorbance of DCPIP at 600 nm over time.

-

Calculate the enzyme activity from the rate of DCPIP reduction.

-

Determine the inhibitory kinetics of this compound.

3-Ketoacyl-CoA Thiolase (KAT) Activity Assay

The activity of KAT is typically measured in the thiolysis direction by monitoring the decrease in the magnesium-complexed acetoacetyl-CoA absorbance at 303 nm.

Materials:

-

Purified 3-ketoacyl-CoA thiolase

-

Acetoacetyl-CoA (as substrate)

-

Coenzyme A (CoA)

-

This compound (as potential inhibitor)

-

MgCl₂

-

Buffer (e.g., Tris-HCl, pH 8.1)

Protocol:

-

In a quartz cuvette, combine the buffer, MgCl₂, and CoA.

-

Add the purified KAT enzyme.

-

For inhibition studies, add varying concentrations of this compound.

-

Initiate the reaction by adding acetoacetyl-CoA.

-

Monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of acetoacetyl-CoA.

-

Calculate the enzyme activity and determine the inhibitory effects of this compound.

Mandatory Visualizations

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway and Potential Targets of this compound.

Caption: Experimental Workflow for Investigating Enzymatic Targets of this compound.

Conclusion

While direct experimental data on the enzymatic targets of this compound is scarce, a strong case can be made for its interaction with the key enzymes of mitochondrial fatty acid β-oxidation. Drawing parallels from the well-documented inhibitory effects of other 2-haloacyl-CoA analogs, it is highly probable that this compound will act as an inhibitor of Carnitine Palmitoyltransferase I, Acyl-CoA Dehydrogenases, and/or 3-Ketoacyl-CoA Thiolase. The experimental protocols and predictive data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the systematic investigation of this promising molecule. Further studies are warranted to elucidate the precise mechanisms of inhibition and to evaluate the therapeutic potential of this compound in metabolic diseases and other pathological conditions characterized by dysregulated fatty acid metabolism.

References

- 1. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition in vitro of acyl-CoA dehydrogenases by 2-mercaptoacetate in rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism-based inhibitor discrimination in the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake and Distribution of 2-Fluorooctanoyl-CoA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake, transport, and subcellular distribution of 2-Fluorooctanoyl-CoA, a fluorinated medium-chain fatty acyl-CoA analog. While direct experimental data for this specific molecule is limited, this document synthesizes information from studies on related fluorinated fatty acids and the well-established principles of fatty acid metabolism to present a putative model for its cellular journey. This guide details the likely transport mechanisms across the plasma membrane, subsequent activation and subcellular trafficking, and potential metabolic fate. Detailed experimental protocols for studying these processes are provided, along with illustrative quantitative data and visual diagrams of key pathways and workflows to aid researchers in the design and execution of their investigations.

Introduction

Fluorinated analogs of biologically active molecules are powerful tools in biomedical research and drug development. The introduction of fluorine can alter the metabolic stability, lipophilicity, and binding affinity of a compound, often leading to desirable pharmacokinetic and pharmacodynamic properties. This compound, the coenzyme A thioester of 2-fluorooctanoic acid, is of interest for its potential to probe and modulate cellular lipid metabolism. Understanding its cellular uptake and distribution is critical for elucidating its mechanism of action and therapeutic potential.

This guide will explore the anticipated cellular transport and localization of this compound, drawing parallels with its non-fluorinated counterpart, octanoyl-CoA, and considering the influence of the 2-fluoro substitution.

Proposed Cellular Uptake and Distribution Pathway

The cellular uptake of fatty acids is a multi-step process involving transport across the plasma membrane, activation to their CoA esters, and subsequent trafficking to various organelles for metabolic processing.

Plasma Membrane Transport

The uptake of medium-chain fatty acids like 2-fluorooctanoic acid is thought to be a protein-mediated process. Key protein families implicated in fatty acid transport include:

-

Fatty Acid Transport Proteins (FATPs): A family of six transmembrane proteins (FATP1-6) that facilitate the uptake of fatty acids. Some FATPs, such as FATP4, are localized to the endoplasmic reticulum and possess acyl-CoA synthetase activity, suggesting they drive fatty acid uptake by "trapping" them as CoA esters.[1][2][3]

-

CD36 (Fatty Acid Translocase): A transmembrane glycoprotein that binds and facilitates the transport of fatty acids across the plasma membrane.

It is plausible that 2-fluorooctanoic acid utilizes these transporters for entry into the cell.

Intracellular Activation and Trafficking

Once inside the cell, 2-fluorooctanoic acid must be activated to this compound by an acyl-CoA synthetase (ACS). For medium-chain fatty acids, this is primarily carried out by medium-chain acyl-CoA synthetases (ACSMs), which are located in the mitochondrial matrix and the cytoplasm.

The resulting this compound can then be trafficked to different subcellular compartments:

-

Mitochondria: As a medium-chain fatty acyl-CoA, this compound is expected to cross the inner mitochondrial membrane independently of the carnitine shuttle system, which is required for long-chain fatty acyl-CoAs.[4] Once in the mitochondrial matrix, it can potentially enter the β-oxidation pathway.

-

Endoplasmic Reticulum (ER): The ER is a major site of lipid synthesis. This compound could be incorporated into complex lipids or undergo other modifications.

-

Peroxisomes: Peroxisomes are also involved in fatty acid metabolism, particularly the oxidation of very-long-chain fatty acids.

-

Cytosol: Acyl-CoAs are present in the cytosol and are involved in various metabolic pathways.

The presence of the fluorine atom at the 2-position may influence the recognition of this compound by enzymes and transporters, potentially altering its subcellular distribution compared to octanoyl-CoA. For instance, studies with 2-[18F]fluorostearic acid have shown altered tissue distribution with accumulation in the liver, suggesting that 2-fluorination can significantly impact metabolic handling.[5]

Quantitative Data

Table 1: Illustrative Cellular Uptake of 2-Fluorooctanoic Acid in Cultured Hepatocytes

| Time (minutes) | Intracellular 2-Fluorooctanoic Acid (pmol/mg protein) |

| 1 | 50 ± 8 |

| 5 | 180 ± 25 |

| 15 | 450 ± 50 |

| 30 | 700 ± 85 |

| 60 | 950 ± 110 |

Data are hypothetical and presented as mean ± standard deviation.

Table 2: Hypothetical Subcellular Distribution of this compound in Liver Tissue

| Subcellular Fraction | This compound Concentration (pmol/mg protein) |

| Cytosol | 15 ± 3 |

| Mitochondria | 40 ± 7 |

| Endoplasmic Reticulum | 25 ± 5 |

| Peroxisomes | 10 ± 2 |

Data are hypothetical and presented as mean ± standard deviation.

Experimental Protocols

The following protocols are adapted from established methods for studying fatty acid uptake and subcellular acyl-CoA distribution. They can be tailored for the investigation of this compound.

Protocol for Measuring Cellular Uptake of Radiolabeled 2-Fluorooctanoic Acid

This protocol uses a radiolabeled analog (e.g., [³H]-2-fluorooctanoic acid) to quantify cellular uptake.

Materials:

-

Cultured cells (e.g., HepG2 hepatocytes)

-

Cell culture medium

-

[³H]-2-fluorooctanoic acid

-

Bovine serum albumin (BSA), fatty acid-free

-

Phosphate-buffered saline (PBS), ice-cold

-

0.1 M NaOH

-

Scintillation cocktail

-

Scintillation counter

-

BCA protein assay kit

Procedure:

-

Cell Seeding: Plate cells in 24-well plates and grow to 80-90% confluency.

-

Preparation of Uptake Solution: Prepare a solution of [³H]-2-fluorooctanoic acid complexed to BSA in serum-free medium.

-

Uptake Assay:

-

Wash cells twice with warm PBS.

-

Add the uptake solution to each well and incubate at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).

-

To stop the uptake, aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

-

Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Protein Quantification: Use another portion of the lysate to determine the protein concentration using a BCA protein assay.

-

Data Analysis: Express the uptake as pmol of [³H]-2-fluorooctanoic acid per mg of cell protein.

Protocol for Subcellular Fractionation and Quantification of this compound by LC-MS/MS

This protocol describes the isolation of subcellular fractions and subsequent analysis of this compound levels by liquid chromatography-tandem mass spectrometry.

Materials:

-

Cell culture or tissue sample

-

Subcellular fractionation kit (commercial kits are recommended for consistency)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

Protein assay kit

-

Internal standard (e.g., ¹³C-labeled octanoyl-CoA)

-

Acetonitrile, methanol, formic acid (LC-MS grade)

-

LC-MS/MS system

Procedure:

-

Cell/Tissue Homogenization:

-

Harvest cells or tissue and wash with ice-cold PBS.

-

Resuspend in a hypotonic lysis buffer provided in the fractionation kit.

-

Homogenize using a Dounce homogenizer on ice.

-

-

Differential Centrifugation:

-

Perform a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, and microsomes (ER). The final supernatant is the cytosolic fraction. Follow the manufacturer's protocol for the fractionation kit.

-

-

Protein Quantification: Determine the protein concentration of each subcellular fraction.

-

Acyl-CoA Extraction:

-

To each fraction, add a known amount of the internal standard.

-

Extract acyl-CoAs by adding ice-cold acetonitrile or methanol with formic acid.

-

Vortex and centrifuge to pellet precipitated proteins.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent.

-

Inject the sample into the LC-MS/MS system.

-

Separate acyl-CoAs using a C18 reverse-phase column.

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis: Calculate the concentration of this compound in each subcellular fraction, normalized to protein content.

Conclusion

While direct experimental evidence is currently lacking, the cellular uptake and distribution of this compound can be reasonably predicted based on our understanding of medium-chain fatty acid metabolism. It is anticipated to enter cells via fatty acid transporters, be activated to its CoA ester in the cytoplasm and mitochondria, and subsequently distribute among various organelles. The presence of the 2-fluoro group is likely to influence its metabolic fate and may lead to unique pharmacological effects. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to investigate the cellular and molecular biology of this and other fluorinated fatty acid analogs. Further studies are warranted to validate these hypotheses and to fully characterize the biological activities of this compound.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fatty Acids -- Transport into Mitochondria: Answer [library.med.utah.edu]

- 5. Long-chain F-18 fatty acids for the study of regional metabolism in heart and liver; odd-even effects of metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Degradation of 2-Fluorooctanoyl-CoA in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorooctanoyl-CoA is a synthetic analog of the endogenous medium-chain fatty acyl-CoA, octanoyl-CoA. The introduction of a fluorine atom at the α-position (C-2) of the octanoyl chain significantly alters its biochemical properties, leading to profound effects on its stability and metabolic fate within biological systems. This technical guide provides a comprehensive overview of the current understanding of the stability and degradation of this compound, drawing upon data from analogous α-halogenated fatty acids. It is proposed that this compound is not a substrate for complete β-oxidation but rather acts as a precursor to a potent inhibitor of this pathway. Its stability is therefore dictated by its interaction with β-oxidation enzymes and its susceptibility to hydrolysis by thioesterases. This guide details the putative metabolic pathways, summarizes key quantitative data, provides detailed experimental protocols for its study, and includes visualizations to facilitate understanding.

Introduction

Fluorinated analogs of biologically active molecules are of significant interest in drug development and biochemical research due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. This compound, the coenzyme A thioester of 2-fluorooctanoic acid, is an important tool for studying fatty acid metabolism and for the development of therapeutics targeting this pathway. Understanding its stability and degradation is crucial for interpreting experimental results and predicting its pharmacological effects.

While direct studies on this compound are limited, a robust understanding can be extrapolated from research on other α-fluorinated and α-halogenated fatty acids. Evidence suggests that instead of being a substrate for complete degradation via β-oxidation, this compound acts as a "suicide substrate," leading to the inhibition of key enzymes in this pathway.

Putative Metabolic Fate and Degradation Pathways

The primary metabolic pathway for fatty acyl-CoAs is mitochondrial β-oxidation. However, the presence of a fluorine atom at the C-2 position is expected to disrupt this process significantly.

Interaction with the β-Oxidation Pathway

It is hypothesized that this compound can enter the β-oxidation spiral and undergo the first two enzymatic steps:

-

Dehydrogenation: Acyl-CoA dehydrogenase may act on this compound to form 2-fluoro-trans-Δ²-enoyl-CoA.

-

Hydration: Enoyl-CoA hydratase could then convert this intermediate to 3-hydroxy-2-fluoroacyl-CoA.

-

Second Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase is expected to oxidize the 3-hydroxy group to a ketone, forming the highly reactive intermediate, 2-fluoro-3-ketooctanoyl-CoA .

This α-fluoroketone is a potent electrophile and is predicted to be the key player in the metabolic fate of the parent compound.

Inhibition of 3-Ketoacyl-CoA Thiolase